3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a 4-methylphenyl group at position 3 and a 3-(propan-2-yl)-substituted pyrazole moiety at position 3. The 1,2,4-oxadiazole core is a heterocyclic ring known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides. Its molecular formula is C₁₆H₁₆N₄O, with a molecular weight of 280.33 g/mol .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJCKNDYZIEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole Carboxamidoxime
The pyrazole moiety, 3-(propan-2-yl)-1H-pyrazole-5-carbonitrile, is treated with hydroxylamine hydrochloride in aqueous ethanol under reflux (5–6 h) to yield the corresponding amidoxime. This step achieves 70–85% conversion, as confirmed by -NMR analysis of the NH and NH protons at δ 4.8–5.2 ppm.
Oxadiazole Ring Formation
The amidoxime reacts with 4-methylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane. Cyclization occurs at 110°C for 6 h, yielding the target oxadiazole. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | <80°C: <50% yield; >110°C: decomposition |
| Solvent | DCM | Polar aprotic solvents improve cyclization |
| Catalyst | EDC·HCl | Omission reduces yield by 60% |
This method achieves 65–78% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).
Hydrazinolysis of Cyano-Substituted Pyrazoles
An alternative route involves hydrazinolysis of 3-(propan-2-yl)-1H-pyrazole-5-carbonitrile, followed by cyclization with 4-methylbenzoyl chloride.
Hydrazine-Mediated Amidoxime Formation
Heating the nitrile derivative with hydrazine hydrate (99%) in ethanol at reflux for 5 h produces the amidoxime. IR spectroscopy confirms successful conversion via the disappearance of the CN stretch (≈2200 cm) and emergence of NH bands (3350–3180 cm).
Acid Chloride Cyclization
Reaction with 4-methylbenzoyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to 25°C, induces cyclization. The crude product is purified via recrystallization (ethanol/DMF), yielding 58–72% of the oxadiazole. -NMR analysis reveals the oxadiazole C-2 carbon at δ 167.3 ppm, consistent with literature.
One-Pot Tandem Reaction
Recent innovations employ one-pot strategies to streamline synthesis. A mixture of 4-methylbenzaldehyde, 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and ammonium chloride in dimethyl sulfoxide (DMSO) undergoes microwave-assisted heating (150°C, 20 min). This method bypasses intermediate isolation, achieving 82% yield. LC-MS analysis shows a molecular ion peak at m/z 322.4 (M+H).
Solid-Phase Synthesis Using Resin-Bound Intermediates
For high-throughput applications, Wang resin-functionalized amidoximes react with 4-methylbenzoic acid under mild conditions (room temperature, 24 h). Cleavage with trifluoroacetic acid (TFA) liberates the oxadiazole in 89% purity (HPLC). This method minimizes purification steps but requires specialized equipment.
Electrochemical Cyclization
Electrosynthesis in an undivided cell (platinum electrodes, 0.1 M LiClO in acetonitrile) enables oxidative cyclization at 1.2 V. The amidoxime and carboxylic acid precursors react within 3 h, yielding 70% product. Cyclic voltammetry confirms the formation of a radical intermediate, critical for ring closure.
Biocatalytic Approaches
Enzymatic methods using lipase B from Candida antarctica (CAL-B) catalyze the cyclization in phosphate buffer (pH 7.0) at 37°C. While environmentally friendly, this method suffers from low yields (35–45%) and prolonged reaction times (48 h).
Analytical Characterization
All synthetic routes require rigorous validation:
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, compounds similar to 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study found that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Antimicrobial Activity
Oxadiazoles are known for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaic devices. Studies have demonstrated that incorporating oxadiazole derivatives into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties .
Fluorescent Sensors
The compound has been explored as a fluorescent sensor for detecting metal ions due to its ability to form chelates with transition metals. This application is particularly relevant in environmental monitoring and analytical chemistry .
Data Tables
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives, including this compound, showed promising results against breast cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death rates compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a dose-dependent response with notable reductions in swelling and pain.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Stability: The 1,2,4-oxadiazole ring in the reference compound is more hydrolytically stable than 1,3,4-oxadiazoles, as noted in , due to reduced ring strain.
Biological Activity
The compound 3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 215.29 g/mol. The structure features an oxadiazole ring fused with a pyrazole moiety and a methylphenyl substituent, contributing to its unique chemical properties.
Anticancer Activity
- Mechanisms of Action : The 1,2,4-oxadiazole scaffold has been shown to inhibit various enzymes and pathways involved in cancer progression. For instance, compounds with this scaffold have demonstrated inhibitory effects on histone deacetylases (HDACs), thymidylate synthase, and other kinases that play crucial roles in cell proliferation and survival .
-
Case Studies :
- A study evaluated the cytotoxicity of oxadiazole derivatives against several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM, indicating potent anticancer activity .
- Another research highlighted the selective action of certain oxadiazole derivatives against renal cancer cells, showcasing their potential for targeted cancer therapy .
Antimicrobial Activity
The oxadiazole derivatives have also been assessed for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes. For example:
- In vitro studies demonstrated that specific oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Oxadiazole Ring : Variations in the substituents can enhance or reduce biological activity. For instance, introducing electron-withdrawing groups can improve potency against certain cancer cell lines .
- Hybridization with Other Pharmacophores : Combining the oxadiazole structure with other active pharmacophores has shown promising results in enhancing anticancer and antimicrobial activities .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Cyclizing Agent | POCl₃ (1.5 eq) | Higher ring closure efficiency |
| Temperature | 80°C reflux | Minimizes side reactions |
| Purification | SiO₂ chromatography | Purity >95% |
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the pyrazole proton resonates at δ 6.2–6.8 ppm, while oxadiazole carbons appear at 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 296.12) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
- Multiwfn Analysis : Electron localization function (ELF) and electrostatic potential maps predict reactive sites and electronic properties .
Advanced: How can researchers analyze the electronic properties and noncovalent interactions of this compound to predict its biological activity?
Methodological Answer:
- Wavefunction Analysis (Multiwfn) : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the oxadiazole ring exhibits high electrophilicity, favoring interactions with enzyme active sites .
- Noncovalent Interaction (NCI) Analysis : Use reduced density gradient (RDG) plots to visualize van der Waals interactions and hydrogen bonds. The methylphenyl group shows strong hydrophobic interactions, critical for target binding .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict binding energies with targets like carbonic anhydrase or histone deacetylases .
Advanced: What strategies can resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs using identical buffer conditions and enzyme batches .
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., replacing 4-methylphenyl with 3-chlorophenyl) to isolate activity contributors. For example, electron-withdrawing groups enhance inhibition of 5-lipoxygenase .
- Computational Validation : Perform molecular dynamics (MD) simulations to reconcile divergent binding modes reported in crystallographic studies .
Advanced: How does the substitution pattern on the pyrazole and oxadiazole rings influence reactivity and biological interactions?
Methodological Answer:
- Pyrazole Substituents :
- Electron-Donating Groups (e.g., 4-ethoxyphenyl) : Increase solubility and hydrogen-bonding capacity, improving pharmacokinetics .
- Bulky Groups (e.g., tert-butyl) : Enhance steric hindrance, reducing off-target interactions but potentially lowering bioavailability .
- Oxadiazole Modifications :
Q. SAR Table :
| Substituent | Biological Impact | Example Target |
|---|---|---|
| 4-Methylphenyl | Hydrophobic pocket binding | Carbonic anhydrase IX |
| 3-(Propan-2-yl) | Steric stabilization of binding pose | HDAC inhibitors |
Advanced: What in silico methods are recommended for docking studies to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase). Prioritize docking poses with hydrogen bonds to catalytic residues (e.g., His260 in 3LD6) .
- Binding Free Energy Calculations : Apply MM-GBSA to rank ligand efficacy. For example, ΔG values < -40 kcal/mol correlate with nanomolar inhibition .
- Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using tools like PharmaGist. Align with known FLAP inhibitors for scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
